Tert-butyl 3-bromo-4-fluorobenzoate

Lipophilicity Drug Design ADME

Sequential cross-coupling strategies often fail due to protecting group incompatibility. Tert-butyl 3-bromo-4-fluorobenzoate (CAS 375368-94-8) resolves this with orthogonal Br (Suzuki) and F (C-H activation/SNAr) substituents, plus an acid-labile tert-butyl ester that withstands nucleophiles and bases, then cleaves cleanly under mild TFA/H₃PO₄ for late-stage COOH unveiling-validated in HCV polymerase inhibitor patents. • Orthogonal dihalogenation enables two-step diversification • t-Bu ester survives multi-step synthesis, deprotects under mild acid • 97% purity; ambient storage; global shipping

Molecular Formula C11H12BrFO2
Molecular Weight 275.11 g/mol
CAS No. 375368-94-8
Cat. No. B1520587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-bromo-4-fluorobenzoate
CAS375368-94-8
Molecular FormulaC11H12BrFO2
Molecular Weight275.11 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Br
InChIInChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3
InChIKeyMUGCZCJMBJFCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-bromo-4-fluorobenzoate: Dual-Halogenated Building Block


Tert-butyl 3-bromo-4-fluorobenzoate is a benzoic acid derivative featuring a tert-butyl ester, bromine, and fluorine substituents. With a molecular formula of C11H12BrFO2 and molecular weight of 275.11 g/mol, it is a key intermediate in organic synthesis, particularly in the construction of complex molecules via cross-coupling reactions . Its structure combines an aryl bromide, suitable for Suzuki and related couplings, with a fluorine atom that can participate in nucleophilic aromatic substitution or C–H activation, all while the tert-butyl ester serves as a robust, acid-labile protecting group for the carboxylic acid [1].

tert-Butyl 3-bromo-4-fluorobenzoate: Why Generic Substitution Fails


Substituting this compound with a methyl or ethyl ester, or a mono-halogenated analog, significantly alters its physicochemical and reactivity profile. The tert-butyl ester provides acid-labile protection, enabling orthogonal deprotection strategies, while the specific bromine/fluorine arrangement on the benzene ring dictates its reactivity in sequential cross-coupling reactions crucial for constructing complex pharmaceutical scaffolds [1]. Crucially, replacing the ester group changes the lipophilicity (LogP), a key parameter in drug design and solubility, which is not preserved across analogs .

tert-Butyl 3-bromo-4-fluorobenzoate: Evidence-Based Comparison


Lipophilicity Comparison: tert-Butyl vs. Methyl and Ethyl Esters

The tert-butyl ester of 3-bromo-4-fluorobenzoate exhibits a higher partition coefficient (LogP) than its methyl and ethyl ester counterparts, directly impacting its distribution in organic/aqueous phases. The target compound has a predicted LogP of 3.54 , compared to reported values of 2.37–2.87 for methyl 3-bromo-4-fluorobenzoate and 2.76–3.24 for ethyl 3-bromo-4-fluorobenzoate . This quantifiable difference in lipophilicity is critical for applications where precise control over molecular hydrophobicity is required, such as in the optimization of drug-like properties.

Lipophilicity Drug Design ADME

Orthogonal Deprotection of the tert-Butyl Ester

The tert-butyl ester group can be selectively removed under acidic conditions that leave other common esters intact. A study demonstrated that aqueous phosphoric acid (85 wt %) could deprotect a tert-butyl ester to the corresponding carboxylic acid in >95% yield while preserving a methyl ester on the same substrate [1]. This orthogonal reactivity is a class-level advantage for tert-butyl esters. In contrast, methyl and ethyl esters are typically cleaved under basic saponification conditions, which may not be compatible with base-sensitive functionalities, making the tert-butyl ester the preferred choice for complex, multi-step syntheses [2].

Protecting Group Chemistry Orthogonal Synthesis Multi-step Synthesis

Dual Halogen Orthogonality for Sequential Cross-Coupling

The molecule possesses both a bromine and a fluorine atom on the aryl ring, enabling a sequential functionalization strategy not possible with mono-halogenated analogs. The bromine can participate in Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings to install a first substituent. The fluorine, being relatively inert in standard cross-couplings, can subsequently be functionalized via nucleophilic aromatic substitution or directed C–H activation [1]. This synthetic orthogonality is lost in tert-butyl 4-fluorobenzoate (lacking bromine) or tert-butyl 3-bromobenzoate (lacking fluorine) , which are limited to a single site of bond formation.

Cross-Coupling C–H Activation Sequential Functionalization

Fine-Tuning Lipophilicity with Fluorine Substitution

The presence of the fluorine atom influences the overall lipophilicity of the molecule. The target compound (tert-butyl 3-bromo-4-fluorobenzoate) has a predicted LogP of 3.54 . This is distinct from tert-butyl 3-bromobenzoate, which has a reported LogP of 3.40–4.11 . The fluorine atom thus provides a means to fine-tune LogP without the significant steric impact of a larger halogen. This nuanced control over physicochemical properties is a key factor when selecting a building block for lead optimization, as it can affect metabolic stability and target engagement in ways a non-fluorinated analog cannot.

Bioisosterism Metabolic Stability Lipophilicity

tert-Butyl 3-bromo-4-fluorobenzoate: Key Applications


HCV Polymerase Inhibitor Intermediate

The compound has been documented as an intermediate in the patent literature for the synthesis of viral polymerase inhibitors, specifically for the treatment of hepatitis C virus (HCV) infection [1]. The patent describes the use of this specific building block in constructing complex heterocyclic cores, where the orthogonal reactivity of its bromo- and fluoro-substituents is essential for the sequential assembly of the pharmacophore. Its procurement is justified for research groups targeting this class of antiviral agents.

Sequential Derivatization for Compound Libraries

The molecule's dual halogenation pattern makes it an ideal starting point for creating diverse compound libraries. A common strategy involves an initial Suzuki-Miyaura coupling at the bromine position [2]. The remaining fluorine atom can then be displaced or engaged in a C–H activation reaction to introduce a second point of diversity. This two-step, two-component diversification directly stems from the evidence of halogen orthogonality and is not feasible with mono-halogenated analogs.

Acid-Labile Carboxylic Acid Protection

In synthetic routes where a free carboxylic acid function must be introduced late-stage, the tert-butyl ester serves as a critical protecting group. Based on the evidence of orthogonal deprotection [3], the ester can be carried through multiple synthetic steps involving bases, nucleophiles, and organometallic reagents, and then cleanly removed with mild acid (e.g., phosphoric acid or TFA) to reveal the acid. This application is essential for the synthesis of drug conjugates, probes, and natural product analogs where other ester protecting groups (e.g., methyl) would be incompatible.

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